molecular formula C9H14N2 B13120496 2,4-Dimethyl-6-propylpyrimidine

2,4-Dimethyl-6-propylpyrimidine

Cat. No.: B13120496
M. Wt: 150.22 g/mol
InChI Key: UBEDBJBYTONTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-6-propylpyrimidine is a heterocyclic aromatic compound with the molecular formula C9H14N2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-propylpyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route may involve the reaction of 2,4-dimethylpyrimidine with propyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-propylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methyl or propyl positions, where nucleophiles like amines or thiols replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonium acetate in acetic acid for nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2,4-Dimethyl-6-propylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-propylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes like dihydrofolate reductase, which is essential for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

2,4-Dimethyl-6-propylpyrimidine can be compared with other similar pyrimidine derivatives, such as:

    2,4-Dimethylpyrimidine: Lacks the propyl group, which may affect its biological activity and chemical reactivity.

    2,6-Dimethylpyrimidine: Has a different substitution pattern, leading to variations in its properties and applications.

    4,6-Dimethylpyrimidine: Another isomer with distinct chemical and biological characteristics.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2,4-dimethyl-6-propylpyrimidine

InChI

InChI=1S/C9H14N2/c1-4-5-9-6-7(2)10-8(3)11-9/h6H,4-5H2,1-3H3

InChI Key

UBEDBJBYTONTQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.